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Fludrocortisone-d5 (Major)

Cat. No.: B1150705
M. Wt: 385.48
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Description

Significance of Deuterium (B1214612) Substitution in Advanced Pharmaceutical and Biochemical Research

Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, effectively doubles the mass of the atom compared to protium (B1232500) (the most common hydrogen isotope). medchemexpress.comhumanjournals.com This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. humanjournals.comscirp.org This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the rate of a chemical reaction can be significantly slowed if it involves the cleavage of a C-D bond. assumption.edu

In pharmaceutical and biochemical research, this effect is profound. By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers can slow down the breakdown of a drug molecule. nih.gov This can lead to several beneficial outcomes, including:

Prolonged half-life and increased drug exposure: A slower rate of metabolism means the drug remains in the body for a longer period. gabarx.com

Improved metabolic profile: Deuteration can reduce the formation of unwanted or toxic metabolites.

Enhanced bioavailability: For drugs that undergo significant metabolism before reaching systemic circulation (first-pass effect), deuterium substitution can increase the amount of active drug that is absorbed.

Stabilization of stereoisomers: In chiral molecules, deuterium substitution at a stereocenter can reduce the interconversion between different spatial arrangements (enantiomers or diastereomers), some of which may be less active or even toxic. assumption.eduacs.org

These properties make deuterated compounds essential tools in drug discovery and development, offering insights into metabolic pathways and helping to optimize the pharmacokinetic profiles of new drug candidates. clearsynth.com

Overview of Fludrocortisone-d5 (Major) as a Dedicated Research Probe and Reference Standard

Fludrocortisone-d5 is a deuterated analog of Fludrocortisone (B194907), a synthetic corticosteroid. medchemexpress.eumedchemexpress.com In Fludrocortisone-d5, five hydrogen atoms have been replaced with deuterium atoms. pharmaffiliates.comlgcstandards.com This labeling does not significantly alter its chemical behavior but provides a distinct mass signature, making it an ideal tool for analytical research. veeprho.com

Its primary application is as an internal standard in quantitative analysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comnih.govclearsynth.com When analyzing biological samples like plasma to determine the concentration of Fludrocortisone, a known amount of Fludrocortisone-d5 is added. nih.govresearchgate.net Because Fludrocortisone-d5 behaves almost identically to the non-labeled Fludrocortisone during sample extraction and chromatographic separation, any variations in the analytical process affect both compounds equally. veeprho.comveeprho.com The mass spectrometer can differentiate between the two due to their mass difference, allowing for highly accurate and precise quantification of Fludrocortisone, even at very low concentrations. nih.govresearchgate.net This makes Fludrocortisone-d5 crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.comveeprho.com

Historical Context and Evolution of Deuterated Molecules in Modern Drug Discovery and Development Methodologies

The scientific use of deuterium dates back to its discovery by Harold Urey in 1931. humanjournals.comwikipedia.org However, its application in drug development began to gain traction in the 1960s and 1970s. wikipedia.orgnih.gov Early work focused on using deuterated compounds as metabolic tracers to understand how drugs are processed in the body. gabarx.comwikipedia.org Patents for deuterated molecules began to appear in the 1970s, highlighting the growing recognition of their potential to improve drug properties. nih.govwikipedia.org

For many years, the primary use of deuterated compounds in pharmaceuticals remained in the realm of analytical standards and mechanistic studies. assumption.eduacs.org The concept of intentionally creating a deuterated drug to improve its therapeutic profile, often referred to as a "deuterium switch," faced a long development period. nih.govnih.gov It wasn't until 2017 that the first deuterated drug, deutetrabenazine, received FDA approval. scirp.orgwikipedia.orgnih.gov This milestone marked a significant shift, validating the therapeutic potential of deuterated compounds. acs.org More recently, in 2022, a second deuterated drug, deucravacitinib (B606291), was approved, further solidifying the role of deuterium in modern drug discovery. nih.govmedchemexpress.com

Today, the use of deuterium is an integral part of the drug discovery process. It has evolved from a niche tool for specialists to a mainstream strategy for optimizing drug candidates from the early stages of development. nih.gov Pharmaceutical companies now routinely consider deuteration to enhance the pharmacokinetic properties and safety profiles of new molecular entities. nih.gov

PropertyValue
Chemical Name (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl-d2)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4-d3 synzeal.com
Molecular Formula C₂₁H₂₄D₅FO₅ pharmaffiliates.comlgcstandards.com
Molecular Weight 385.48 medchemexpress.compharmaffiliates.comlgcstandards.com
Parent Compound Fludrocortisone veeprho.com
Primary Application Internal standard for quantitative analysis veeprho.comnih.govclearsynth.com

Properties

Molecular Formula

C₂₁H₂₄D₅FO₅

Molecular Weight

385.48

Synonyms

(11β)-9-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione-d5;  9α-Fluorohydrocortisone-d5;  9α-Fluoro-17-hydroxycorticosterone-d5;  Fluohydrisone-d5;  Astonin H-d5;  NSC 11318-d5; _x000B_

Origin of Product

United States

Synthetic Methodologies for Deuterated Fludrocortisone

General Principles of Isotopic Labeling in Complex Organic Synthesis

Isotopic labeling is a technique used to track the journey of an isotope through a reaction or a metabolic pathway. wikipedia.org In the context of complex organic synthesis, it involves the replacement of one or more atoms of a molecule of interest with an isotope of the same element. wikipedia.orgcreative-proteomics.com The most commonly used stable isotopes in organic chemistry are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com The fundamental principle lies in the fact that the isotopically labeled compound has chemical and biological properties nearly identical to its unlabeled counterpart but possesses distinct nuclear properties that allow for its detection and quantification. creative-proteomics.com

The introduction of isotopes can be achieved through two primary approaches:

Step-by-step construction: This involves building the target molecule from starting materials that are already isotopically labeled. researchgate.net

Isotope exchange reactions: This method involves exchanging specific atoms in the final product with their isotopes. A common example is the protium-deuterium (H/D) exchange. researchgate.net

Isotope labeling is an invaluable tool in pharmaceutical development. Deuterium-labeled compounds, in particular, can exhibit improved metabolic stability and longer half-lives, leading to the development of "deuterated drugs" with enhanced pharmacokinetic profiles. ansto.gov.au This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes that involve C-H bond cleavage. nih.gov Labeled compounds are also crucial as internal standards in quantitative mass spectrometry and for elucidating complex reaction mechanisms. ansto.gov.auacs.org

Advanced Deuteration Strategies for Steroid Chemical Frameworks

The synthesis of deuterated steroids like Fludrocortisone-d5 requires specialized strategies that can navigate the molecule's complex and stereochemically rich structure. Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. libretexts.org The introduction of deuterium at specific positions within this framework demands high levels of chemo-, regio-, and stereoselectivity.

Site-Specific Deuteration Approaches and Considerations

Site-specific deuteration is crucial for maximizing the therapeutic benefits of a deuterated drug and for precise mechanistic studies. Direct hydrogen isotope exchange (HIE) is a highly valuable method for the late-stage introduction of deuterium, as it avoids the need for lengthy de novo synthesis. acs.orgnih.gov However, controlling the regioselectivity of HIE in a complex molecule with multiple C-H bonds is a significant challenge. acs.org

Several strategies have been developed to achieve site-specific deuteration in complex molecules:

Deuteration StrategyDescriptionKey Features
Metal-Catalyzed HIE Utilizes transition metal catalysts (e.g., iridium, ruthenium, rhodium) to activate specific C-H bonds for exchange with a deuterium source. researchgate.net Directing groups on the substrate can be used to guide the catalyst to a particular site.Enables late-stage deuteration; regioselectivity can be controlled with directing groups.
Acid/Base Catalysis Exploits the acidity or basicity of certain protons in the molecule to facilitate exchange with a deuterated solvent. For example, protons alpha to a carbonyl group can be exchanged under basic or acidic conditions.Applicable to protons in specific chemical environments; conditions need to be mild enough to avoid side reactions.
Radical-Mediated Deuteration Involves the generation of a carbon-centered radical at a specific position, which is then quenched by a deuterium donor. Remote C-H functionalization strategies can be employed for site-selectivity.Allows for deuteration of unactivated C(sp³)–H bonds. nih.gov
De novo Synthesis Involves the total synthesis of the steroid from deuterated building blocks. This approach offers precise control over the location and number of deuterium atoms.Provides unambiguous labeling but is often a lengthy and resource-intensive process.

For a steroid like fludrocortisone (B194907), a combination of these approaches might be necessary to achieve the desired deuteration pattern. For instance, deuteration at positions adjacent to carbonyl groups could potentially be achieved via acid/base catalysis, while deuteration of less activated positions might require metal-catalyzed or radical-mediated methods.

Role of Deuterium Sources and Reagents (e.g., Heavy Water, D₂O) in Isotopic Incorporation

The choice of the deuterium source is a critical aspect of any deuteration strategy. The ideal deuterium source should be readily available, inexpensive, and compatible with the reaction conditions.

Common Deuterium Sources:

Deuterium SourceFormulaApplicationsAdvantagesDisadvantages
Deuterium Gas D₂Catalytic hydrogenation/deuterogenation of unsaturated bonds.High isotopic purity.Requires specialized handling (high pressure).
Heavy Water D₂OH/D exchange reactions, solvent for various deuteration methods. nih.govInexpensive, readily available, environmentally benign. nih.govCan require harsh conditions (high temperature/pressure) for exchange with unactivated C-H bonds. ansto.gov.au
Deuterated Solvents e.g., Acetone-d₆, Chloroform-dCan act as both solvent and deuterium source. nih.govdoi.orgCan offer high deuterium incorporation under mild conditions.More expensive than D₂O.
Deuterated Reagents e.g., Lithium aluminum deuteride (B1239839) (LiAlD₄), Sodium borodeuteride (NaBD₄)Reduction of carbonyls, esters, and other functional groups to introduce deuterium.Provides high isotopic incorporation at specific sites.Stoichiometric use, can be expensive.

Heavy water (D₂O) is a particularly attractive deuterium source due to its low cost and environmental friendliness. nih.gov It is often used in transition metal-catalyzed HIE reactions and can be employed in radical deuteration processes. ansto.gov.aunih.gov For the synthesis of Fludrocortisone-d5, D₂O would likely be a key reagent, particularly in methods involving catalytic H/D exchange.

Modern Techniques in Deuterated Compound Synthesis

Recent advancements in synthetic organic chemistry have provided powerful new tools for the efficient and scalable synthesis of deuterated compounds. These modern techniques offer improved control, safety, and efficiency compared to traditional batch methods.

Applications of Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netnih.gov This approach offers several advantages over traditional batch processing, particularly for isotopic labeling reactions:

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. ansto.gov.aux-chemrx.com

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with highly reactive or hazardous reagents and intermediates. x-chemrx.com

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields. ansto.gov.au

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch reactors. ansto.gov.au

Flow chemistry has been successfully applied to various deuteration reactions, including H/D exchange and catalytic deuterations. researchgate.netcolab.ws For the synthesis of a complex pharmaceutical ingredient like Fludrocortisone-d5, flow chemistry could offer a more efficient, reproducible, and scalable manufacturing process. ansto.gov.au

Catalytic Deuteration Methods Utilizing Metal Catalysts (e.g., Palladium, Platinum)

Metal catalysts play a pivotal role in many modern deuteration strategies. ansto.gov.au Palladium (Pd) and platinum (Pt) are particularly effective for a variety of deuteration reactions. ansto.gov.au

Applications of Palladium and Platinum in Deuteration:

CatalystReaction TypeDescription
Palladium (Pd) Catalytic Deuterogenation: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the addition of deuterium gas (D₂) across double and triple bonds.
Hydrogen Isotope Exchange (HIE): Pd catalysts can facilitate the exchange of C-H bonds with deuterium from sources like D₂O, often at elevated temperatures. ansto.gov.au
Dehalogenative Deuteration: Palladium catalysts can be used to replace halogen atoms with deuterium, providing a site-specific method of labeling. researchgate.net
Platinum (Pt) Hydrogen Isotope Exchange (HIE): Platinum catalysts, such as platinum oxide (PtO₂), are also highly effective for HIE reactions, often showing different selectivity compared to palladium.
Catalytic Deuterogenation: Similar to palladium, platinum catalysts are used for the saturation of unsaturated bonds with D₂.

In the context of synthesizing deuterated fludrocortisone, a key step could involve the selective reduction of a double bond in a steroid precursor using D₂ gas and a palladium or platinum catalyst. For example, the synthesis of deuterated cortisone (B1669442) has been achieved through the deuteration of a pregna-4,6-diene-3,11-dione intermediate. nih.gov A similar strategy could be envisioned for fludrocortisone. The choice of catalyst, solvent, and reaction conditions would be critical to ensure high levels of deuterium incorporation and to maintain the stereochemical integrity of the steroid core.

Analytical Chemistry and Rigorous Characterization of Fludrocortisone D5 Major

Mass Spectrometry (MS) for Precision Analysis of Isotope-Labeled Compounds

Mass spectrometry is a cornerstone for the analysis of isotope-labeled compounds, offering unparalleled sensitivity and selectivity. mdpi.com For steroids, MS-based approaches are considered powerful diagnostic and analytical tools because they allow for high-resolution separation and provide rapid, reproducible results. mdpi.com The use of deuterated standards like Fludrocortisone-d5 in conjunction with techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for quantitative analysis. mdpi.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies

UHPLC-MS/MS is a highly sensitive and selective method for the determination of fludrocortisone (B194907) in various biological matrices, frequently employing Fludrocortisone-d5 as an internal standard. nih.govbohrium.com This technique combines the high-resolution separation power of UHPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

Methodologies often involve liquid-liquid extraction to isolate the analyte and internal standard from the sample matrix. nih.gov The chromatographic separation is then typically achieved on a reversed-phase column. For instance, one validated method utilizes a Chromolith RP18e column with a mobile phase consisting of acetonitrile (B52724) and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v) at a flow rate of 0.7 mL/min. nih.gov Another approach uses a C18 column with a gradient of methanol (B129727) and a formate buffer. nih.govresearchgate.net The use of UHPLC allows for rapid and efficient separation, with short run times often under 5 minutes. nih.govbham.ac.uk

Table 1: Example UHPLC-MS/MS Parameters for Fludrocortisone Analysis
ParameterConditionSource
Column Chromolith RP18e nih.gov
Mobile Phase Acetonitrile and 2 mM Ammonium Formate (70:30, v/v) nih.gov
Flow Rate 0.7 mL/min nih.gov
Column (Alternative) Phenomenex Luna Omega C18 nih.govbham.ac.uk
Mobile Phase (Alternative) Water (0.1% formic acid) and Methanol Gradient nih.govbham.ac.uk

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry

The choice of ionization technique is critical for achieving optimal sensitivity in the analysis of Fludrocortisone-d5. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common interfaces for LC-MS analysis of steroids.

Electrospray Ionization (ESI) is a soft ionization technique widely used for polar and moderately nonpolar compounds, making it suitable for corticosteroids. nih.govchromatographyonline.com For fludrocortisone and its deuterated analogs, ESI is typically operated in positive ion mode. nih.gov This technique is known for its high sensitivity, with methods achieving lower limits of quantitation (LLOQ) in the picogram per milliliter (pg/mL) range. nih.govbohrium.com However, ESI can be susceptible to ionization suppression from co-eluting matrix components, where the presence of other compounds hinders the ionization of the target analyte. nih.gov The use of a co-eluting stable-isotope-labeled internal standard like Fludrocortisone-d5 is crucial to compensate for these matrix effects. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, often excelling in the ionization of less polar compounds. jfda-online.com One study successfully developed and validated a method for fludrocortisone quantification using LC coupled with APCI-MS. nih.govresearchgate.net Interestingly, while ESI often shows mutual ionization suppression between an analyte and its co-eluting labeled standard, APCI can sometimes cause ionization enhancement. nih.gov This phenomenon highlights the importance of careful method development and validation when choosing an ionization source. The APCI-based method for fludrocortisone also demonstrated high sensitivity, with an LLOQ of 0.1 ng/mL. nih.govresearchgate.net

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Quantitative Accuracy

For highly accurate and sensitive quantification using tandem mass spectrometry, the instrument is operated in multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (Q1) for the analyte and its internal standard, fragmenting it in the collision cell, and monitoring a specific product ion (Q3). This process drastically reduces chemical noise and enhances selectivity.

The optimization of MRM transitions is a critical step in method development. For Fludrocortisone-d5, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than unlabeled fludrocortisone, reflecting the five deuterium (B1214612) atoms. A common transition monitored for Fludrocortisone-d5 is the precursor ion at m/z 386.2 fragmenting to the product ion at m/z 348.4. nih.gov This corresponds to the transition for the unlabeled fludrocortisone, which is m/z 381.2 → 343.2. nih.gov Another study, using a d2-labeled standard, monitored the transitions m/z 383 → 239 and m/z 383 → 181. nih.govresearchgate.net The selection of specific, intense, and stable transitions is paramount for achieving the lowest detection limits and ensuring the reliability of the quantitative data.

Table 2: MRM Transitions for Fludrocortisone and its Deuterated Analogs
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zSource
Fludrocortisone381.2343.2 nih.gov
Fludrocortisone-d5386.2348.4 nih.gov
Fludrocortisone-d2383239 nih.govresearchgate.net
Fludrocortisone-d2383181 nih.govresearchgate.net

Chromatographic Separation Techniques for Deuterated Steroids

Effective chromatographic separation is essential to resolve the analyte of interest from endogenous interferences and other structurally similar compounds before detection by mass spectrometry. thermofisher.com This is particularly important in complex biological matrices where isomers can interfere with accurate quantification. thermofisher.com

Principles and Applications of Reversed-Phase Liquid Chromatography

Reversed-phase liquid chromatography (RPLC) is the predominant separation technique for the analysis of steroids. silicycle.com Steroids, including fludrocortisone, are moderately polar and non-ionic, making them well-suited for separation on nonpolar stationary phases, such as octadecylsilyl (C18) bonded silica. silicycle.com

In RPLC, the stationary phase is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier. The mobile phase composition, typically a mixture of water with acetonitrile or methanol, is adjusted to control the retention and separation of the analytes. nih.gov RPLC with C18 columns is a classic and effective strategy for extracting and separating steroids from complex samples like plasma and urine. silicycle.com

Advanced Column Chemistry Considerations for Fludrocortisone-d5 Separation

While standard C18 columns are widely used, advancements in column chemistry offer improved resolution and selectivity for challenging steroid separations. The separation of structurally similar steroids and their isomers often requires more specialized stationary phases. thermofisher.com

For steroid analysis, optimal resolution has been reported with stationary phases consisting of fully covered, spherical octadecylsilyl particles. nih.gov More recent developments include the use of biphenyl (B1667301) bonded phases. These columns provide unique selectivity for aromatic and moderately polar analytes, which can significantly increase the resolution of structural isomers compared to traditional C18 phases, particularly when methanol is used as the organic modifier in the mobile phase. thermofisher.com The different selectivity of a biphenyl phase compared to a C18 phase can alter the elution order of a panel of steroids, a feature that can be exploited to resolve otherwise co-eluting critical pairs of isomers. thermofisher.com Such advanced column chemistries are crucial for developing robust and accurate methods for the comprehensive profiling of deuterated and unlabeled steroids.

Advanced Sample Preparation Methodologies in Research Settings

The accurate quantification of steroids from intricate biological matrices, such as plasma, serum, or urine, necessitates robust sample preparation to remove interfering substances like proteins and lipids. nih.govarborassays.com

Liquid-Liquid Extraction (LLE) is a foundational technique for the isolation of steroids from aqueous biological fluids. This method partitions compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. arborassays.combiotage.co.jp The choice of solvent is critical and is based on the polarity of the target steroid. Common organic solvents used for corticosteroid extraction include diethyl ether, ethyl acetate, and dichloromethane, sometimes in combination with more polar solvents like isopropanol. biotage.co.jpresearchgate.net

The general LLE procedure involves the following steps:

pH Adjustment: The pH of the biological sample (e.g., plasma) may be adjusted to optimize the partitioning of the steroid into the organic phase. For neutral steroids, loading pHs around 6.1 to 8.0 are often used. biotage.co.jp

Solvent Addition: A water-immiscible organic solvent is added to the sample, typically at a volume ratio of 5:1 (solvent:sample). arborassays.com

Mixing: The mixture is thoroughly agitated by vortexing or nutating to facilitate the transfer of the steroid from the aqueous to the organic layer. arborassays.com

Phase Separation: The two layers are separated, often by centrifugation or by freezing the aqueous layer in a dry ice/ethanol bath, which allows the liquid organic phase to be easily decanted. arborassays.com

Evaporation and Reconstitution: The collected organic solvent containing the analyte is evaporated to dryness under a stream of nitrogen or using a speedvac. The dried extract is then redissolved in a smaller volume of a solvent compatible with the analytical instrument's mobile phase. arborassays.combiotage.co.jp

A variation of LLE is Supported Liquid Extraction (SLE), which uses an inert solid support, analogous to traditional LLE but often in a 96-well plate format for higher throughput. biotage.co.jp This technique minimizes issues like emulsion formation that can occur with traditional LLE. biotage.co.jp

Scientific Method Validation Parameters for Deuterated Internal Standards

The use of a deuterated internal standard like Fludrocortisone-d5 is intended to correct for variability during sample preparation and instrumental analysis. texilajournal.com To ensure that the internal standard performs this function reliably, the analytical method must be thoroughly validated according to international guidelines. texilajournal.comnih.gov Validation confirms that the method is suitable for its intended purpose.

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span over which this linearity is maintained. lcms.cz To assess this, a series of calibration standards are prepared by spiking a blank matrix with known concentrations of the analyte (fludrocortisone) and a constant concentration of the internal standard (Fludrocortisone-d5).

The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The resulting calibration curve is then fitted with a linear regression model. The acceptance criterion for linearity is typically a coefficient of determination (r²) of 0.99 or greater.

Table 1: Example Calibration Curve Data for a Steroid Assay

Analyte Concentration (ng/mL) Analyte Area / Internal Standard Area Ratio
1.0 0.025
5.0 0.130
25.0 0.645
100.0 2.550
250.0 6.375
500.0 12.650

This table contains illustrative data.

Precision, accuracy, and recovery are fundamental parameters for validating a quantitative bioanalytical method.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-assay precision (repeatability) is assessed by analyzing replicate samples within the same analytical run, while inter-assay precision (intermediate precision) is determined by analyzing the samples on different days or with different analysts. nih.govtexilajournal.com

Accuracy describes the closeness of the mean test result to the true or accepted reference value. It is often expressed as the percentage of bias. researchgate.net

Recovery is the efficiency of the extraction process, representing the percentage of the analyte recovered from the sample matrix during sample preparation. nih.gov

These parameters are evaluated using quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range.

Table 2: Typical Acceptance Criteria and Results for Method Validation

Parameter Concentration Level Acceptance Criteria (%RSD or %Bias) Example Result
Intra-Assay Precision Low, Medium, High ≤ 15% RSD 8.1% RSD
Inter-Assay Precision Low, Medium, High ≤ 15% RSD 9.5% RSD
Accuracy Low, Medium, High Within ±15% of Nominal Value -5.8% Bias
Recovery Low, Medium, High Consistent and Reproducible 85.2%

Data synthesized from sources nih.govresearchgate.net.

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. This can lead to ion suppression or enhancement, which is a significant source of imprecision and inaccuracy in LC-MS/MS analyses. Deuterated internal standards are widely used to compensate for these effects, as they are expected to have nearly identical chemical and physical properties to the analyte and thus be affected by the matrix in the same way. clearsynth.comkcasbio.com

However, the ability of a deuterated standard to perfectly correct for matrix effects is not guaranteed. myadlm.org Differences in retention time between the analyte and the deuterated standard, known as the deuterium isotope effect, can cause them to elute in regions with different levels of ion suppression. This can lead to differential matrix effects, where the analyte and internal standard are not affected equally.

The investigation of matrix effects typically involves comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution. This helps to quantify the degree of ion suppression or enhancement caused by the matrix components.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteration Confirmation and Structural Elucidation

While ¹H (proton) NMR spectra of steroids can be complex due to signal overlap, modern high-field NMR and multi-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allow for the complete assignment of proton and carbon signals. rsc.orgnih.gov

For a deuterated standard like Fludrocortisone-d5, the process of confirmation involves:

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent. This provides direct evidence of deuteration at specific sites.

²H (Deuterium) NMR: A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.

¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic splitting pattern in the ¹³C NMR spectrum (due to C-D coupling) and a slight upfield shift compared to their protonated counterparts. This technique helps to pinpoint the locations of deuteration. rsc.org

Together, these NMR methods provide definitive proof of the isotopic labeling and structural identity of Fludrocortisone-d5, ensuring its suitability as an internal standard for high-stakes quantitative analysis.

Role of Fludrocortisone D5 Major As an Internal Standard in Quantitative Research

Fundamental Principles of Internal Standard Utilization in Bioanalytical and Chemical Assays

In quantitative analysis, an internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls before analysis. biopharmaservices.comrichmond.edu The fundamental principle behind its use is to correct for the variability and potential loss of the target analyte during the entire analytical process. bioanalysis-zone.comwuxiapptec.com An ideal internal standard mimics the chemical and physical properties of the analyte of interest as closely as possible. bioanalysis-zone.comscioninstruments.com

The core functions of an internal standard in bioanalytical and chemical assays include:

Correction for Sample Preparation Variability: Bioanalytical methods often involve multiple steps like liquid-liquid extraction, solid-phase extraction, and protein precipitation. wuxiapptec.comrestek.com Analyte loss can occur at any of these stages. By adding the IS at the earliest possible point, any loss experienced by the analyte will be mirrored by a proportional loss in the IS. biopharmaservices.comresearchgate.net

Compensation for Instrumental Fluctuations: An IS helps to mitigate variations in instrument performance, such as inconsistencies in injection volume or fluctuations in detector sensitivity. richmond.edubioanalysis-zone.comalfa-chemistry.com

Mitigation of Matrix Effects: When using mass spectrometry, co-eluting substances from the biological matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. wuxiapptec.com Because the IS is structurally similar to the analyte, it is affected by these matrix components in a comparable way, allowing for accurate correction. musechem.com

Quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte. wikipedia.orgmsacl.org This ratio is plotted against the concentration of the calibration standards to create a calibration curve, which is then used to determine the concentration of the analyte in unknown samples. wikipedia.org This normalization process significantly enhances the precision, accuracy, and robustness of the analytical method. researchgate.netresearchgate.net

Enhancing Accuracy and Reproducibility in Mass Spectrometric Quantification through Isotopic Labeling

The gold standard for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. bioanalysis-zone.comnih.govchromatographyonline.com Fludrocortisone-d5 is an example of a SIL-IS, where five hydrogen atoms in the fludrocortisone (B194907) molecule have been replaced with their stable, heavier isotope, deuterium (B1214612) (²H or D). nih.gov This substitution results in a compound that is chemically almost identical to the unlabeled analyte but has a higher mass, making it distinguishable by a mass spectrometer. musechem.comacanthusresearch.com

The advantages of using a SIL-IS like Fludrocortisone-d5 are substantial:

Similar Physicochemical Properties: Since the isotopic label causes only a minor change in chemical properties, the SIL-IS exhibits nearly identical behavior to the unlabeled analyte during sample extraction, chromatography, and ionization. researchgate.netresearchgate.net

Co-elution in Chromatography: Ideally, the SIL-IS co-elutes with the analyte during liquid chromatography. bioanalysis-zone.com This ensures that both compounds experience the same matrix effects at the same time, leading to the most effective compensation. While deuterium labeling can sometimes cause a slight shift in retention time (the "isotope effect"), this is often minimal and does not compromise the corrective ability of the standard. nih.govresearchgate.net

Correction for Ionization Variability: Both the analyte and the SIL-IS compete for ionization under the same conditions in the mass spectrometer's ion source. Any suppression or enhancement of the signal will affect both compounds similarly, preserving the accuracy of their response ratio. wuxiapptec.com

The use of a SIL-IS is highly recommended by regulatory bodies for bioanalytical method validation. europa.euich.org It is crucial, however, to ensure the isotopic purity of the standard is high and that no isotope exchange reactions occur during the analytical process. ich.orgcapa.org.tw

Specific Applications in Analytical Method Development and Validation for Research Purposes

Fludrocortisone-d5 is specifically employed in the development and validation of sensitive and robust bioanalytical methods for the quantification of fludrocortisone. These methods are essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug over time. bohrium.comnih.gov

In one such study, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed to determine fludrocortisone levels in human plasma. nih.gov Fludrocortisone-d5 was used as the internal standard. The method involved liquid-liquid extraction and was validated according to established guidelines. The precursor to product ion transitions monitored were m/z 381.2 → 343.2 for fludrocortisone and m/z 386.2 → 348.4 for Fludrocortisone-d5, demonstrating how the mass difference is used for specific detection. nih.gov

Another method developed for pharmacokinetic studies also utilized Fludrocortisone-d5 as the IS for HPLC-MS analysis. bohrium.com This highlights its role in enabling research that requires high sensitivity and selectivity. bohrium.com

The validation of these methods typically involves assessing several key parameters to ensure the reliability of the data. The use of Fludrocortisone-d5 is integral to meeting the stringent acceptance criteria for these tests. europa.euich.org

Table 1: Example Validation Parameters for a Fludrocortisone UHPLC-MS/MS Assay Using Fludrocortisone-d5 IS Data sourced from a published study. nih.gov

ParameterResult
Linear Range 40–3000 pg/mL
Intra-day Precision (%RSD) 0.49–7.13%
Inter-day Precision (%RSD) 0.83–5.87%
Analyte Transition (m/z) 381.2 → 343.2
Internal Standard Transition (m/z) 386.2 → 348.4

Table 2: Linearity and Sensitivity in Fludrocortisone Quantification Methods Data compiled from published research. bohrium.comnih.gov

MethodInternal StandardCalibration Curve RangeLower Limit of Quantitation (LLOQ)
UHPLC-MS/MS Fludrocortisone-d540 – 3000 pg/mL40 pg/mL
HPLC-MS Fludrocortisone-d510 – 1000 pg/mL10 pg/mL

These tables illustrate the high level of precision and sensitivity that can be achieved in quantitative assays when a suitable stable isotope-labeled internal standard like Fludrocortisone-d5 is employed.

Research Applications and Mechanistic Investigations Utilizing Deuterated Fludrocortisone

Investigation of Metabolic Pathways and Biotransformation in Non-Clinical Models.clearsynth.com

The use of deuterated compounds like Fludrocortisone-d5 is a key strategy in preclinical studies to understand how a drug is processed in the body. clearsynth.com The substitution of hydrogen with deuterium (B1214612) can significantly influence the metabolic fate of a molecule, providing insights into its biotransformation.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.govpressbooks.pub This difference in bond strength, known as the deuterium kinetic isotope effect, can lead to a slower rate of metabolism at the site of deuteration. nih.govpressbooks.pub When a C-H bond is broken during a rate-determining step of metabolism, replacing hydrogen with deuterium can decrease the reaction rate. nih.gov This can lead to increased metabolic stability of the drug. nih.gov

However, the impact of deuteration is not always straightforward. It can sometimes lead to "metabolic switching," where the metabolic burden shifts to other parts of the molecule. nih.govunito.it This can result in the formation of different metabolites or altered levels of existing ones. nih.gov For example, in studies with deuterated doxophylline, an unexpected metabolic switch was observed that altered the metabolic and pharmacodynamic profile without improving pharmacokinetic parameters. unito.itacs.org Therefore, the effects of deuteration on enzyme kinetics and metabolic stability must be empirically determined for each compound. nih.gov

Table 1: Potential Effects of Deuteration on Metabolic Parameters

ParameterPotential Effect of DeuterationRationale
Rate of Metabolism DecreasedStronger C-D bond compared to C-H bond (Kinetic Isotope Effect). nih.govpressbooks.pub
Metabolic Stability IncreasedSlower breakdown of the molecule due to the kinetic isotope effect. nih.gov
Metabolite Profile AlteredPotential for "metabolic switching" to alternative metabolic pathways. nih.govunito.it
Enzyme Inhibition Potentially AlteredChanges in metabolism can affect the formation of inhibitory metabolites.

A primary application of deuterated compounds in drug metabolism studies is the identification of "soft spots"—positions on a molecule that are most susceptible to metabolic breakdown. nih.gov By strategically placing deuterium atoms at different locations on a drug molecule and analyzing the resulting metabolite profiles, researchers can pinpoint the primary sites of metabolism.

If deuteration at a specific position leads to a significant decrease in the formation of a particular metabolite, it indicates that the original C-H bond at that position was a primary site of enzymatic attack. nih.gov This information is invaluable in drug design, as it allows medicinal chemists to modify these soft spots to improve the drug's metabolic stability and pharmacokinetic properties. nih.gov

Applications in Drug Discovery and Early-Stage Development Research

The use of deuterated compounds like Fludrocortisone-d5 is becoming increasingly integrated into the early stages of drug discovery and development. nih.gov By understanding the metabolic liabilities of a lead compound early on, researchers can make informed decisions about which candidates to advance and how to optimize their properties.

Deuteration can be employed as a strategy to overcome pharmacokinetic shortcomings in promising drug candidates. nih.gov For instance, if a compound has high efficacy but is metabolized too quickly, strategic deuteration can improve its metabolic stability, potentially transforming it into a viable drug. The approved drug deucravacitinib (B606291) is an example where deuterium incorporation was used at an early stage to prevent the formation of a non-selective metabolite. nih.gov

Role in Lead Optimization and Candidate Selection Processes

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising compound to enhance its therapeutic potential. nih.gov Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, has emerged as a key strategy in this process. The use of deuterated compounds like Fludrocortisone-d5 offers several advantages in lead optimization and candidate selection.

One of the primary benefits of deuteration is the potential to improve a drug's metabolic stability. biopharmaservices.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds. acs.org This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, reduced dosing frequency, and a more favorable pharmacokinetic profile. nih.gov By strategically placing deuterium atoms at sites of metabolic vulnerability in a lead compound, medicinal chemists can mitigate rapid metabolism, a common reason for the failure of drug candidates. mdpi.com

The improved pharmacokinetic profile of a deuterated lead compound can translate into enhanced efficacy and a better safety profile. medchemexpress.com Slower metabolism can lead to more consistent plasma concentrations of the drug, avoiding the peaks and troughs that can be associated with both toxicity and a lack of efficacy. acs.org Furthermore, by altering metabolic pathways, deuteration can reduce the formation of potentially toxic metabolites. biopharmaservices.com

The following table illustrates the potential impact of deuteration on key pharmacokinetic parameters during lead optimization:

ParameterTypical Effect of DeuterationImplication for Lead Optimization
Half-life (t½) IncreasedReduced dosing frequency, improved patient compliance.
Maximum Concentration (Cmax) Potentially LoweredReduced risk of peak-dose related side effects.
Area Under the Curve (AUC) IncreasedEnhanced overall drug exposure and potentially greater efficacy.
Metabolic Clearance (CL) DecreasedSlower elimination from the body, prolonged therapeutic effect.
Formation of Toxic Metabolites ReducedImproved safety and tolerability profile.

Assessment of Isotopic Effects on Drug Behavior and Efficacy Profiles

The substitution of hydrogen with deuterium can have subtle but significant effects on a drug's behavior and efficacy, collectively known as isotopic effects. While the pharmacological target and mechanism of action of a deuterated drug generally remain the same as its non-deuterated counterpart, the altered pharmacokinetics can lead to a different efficacy and safety profile. medchemexpress.com

The primary isotopic effect influencing drug behavior is the kinetic isotope effect, which slows down the rate of chemical reactions involving the breaking of a C-H bond. nih.gov This can be particularly impactful for drugs that are metabolized by cytochrome P450 enzymes, a major pathway for drug clearance in the body. alfa-chemistry.com For a corticosteroid like fludrocortisone (B194907), which undergoes hepatic metabolism, deuteration at specific positions could potentially slow its breakdown, leading to prolonged activity. biopharmaservices.com

The impact of deuteration on drug efficacy is not always predictable and must be evaluated on a case-by-case basis. acs.org While a longer half-life can be beneficial, it could also lead to drug accumulation and potential toxicity if not carefully managed. Therefore, detailed preclinical and clinical studies are necessary to fully understand the therapeutic consequences of deuteration.

Research findings on deuterated drugs have demonstrated the potential for improved therapeutic outcomes. For instance, the deuterated drug deutetrabenazine was developed to treat chorea associated with Huntington's disease. Compared to its non-deuterated predecessor, tetrabenazine, deutetrabenazine exhibits a more favorable pharmacokinetic profile, allowing for less frequent dosing and a reduction in adverse effects. nih.gov

Broader Scientific Applications of Deuterated Compounds Beyond Pharmacology

The utility of deuterated compounds extends beyond the realm of pharmacology. The unique physical properties of deuterium make these compounds valuable tools in various scientific disciplines, most notably in materials science.

Significance of Deuteration in Materials Science and Neutron Scattering

In materials science, deuteration plays a crucial role in conjunction with a powerful analytical technique known as neutron scattering. cambridge.org Neutrons interact with atomic nuclei, and the strength of this interaction, known as the neutron scattering length, is different for hydrogen and deuterium. researchgate.net This difference in scattering length creates a "contrast" that allows researchers to distinguish between deuterated and non-deuterated molecules within a material. nih.gov

Small-angle neutron scattering (SANS) is a technique that utilizes this contrast to study the structure and dynamics of polymers and other soft materials on the nanoscale. By selectively deuterating parts of a polymer chain or one component in a polymer blend, scientists can "highlight" specific regions of interest and gain detailed insights into their conformation, organization, and interaction with other components. researchgate.net

This approach has been instrumental in advancing our understanding of polymer physics, including the behavior of block copolymers, the morphology of polymer blends, and the dynamics of polymer chains. cambridge.org The information obtained from neutron scattering studies of deuterated materials is critical for the design and development of new materials with tailored properties for a wide range of applications, from plastics and rubbers to advanced electronics and biomedical devices. nih.gov

Theoretical and Mechanistic Considerations of Deuterium Isotope Effects in Steroid Chemistry

Kinetic Isotope Effects (KIE) and Their Fundamental Influence on Biochemical Reaction Rates

The primary mechanism through which deuterium (B1214612) substitution alters the behavior of a molecule like Fludrocortisone-d5 is the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (²H) because deuterium has twice the mass of hydrogen. wikipedia.org

This mass difference fundamentally alters the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point vibrational energy, meaning it resides in a deeper potential energy well. juniperpublishers.com Consequently, more energy is required to break a C-D bond than a C-H bond. libretexts.org This difference in bond dissociation energy leads to a slower rate of reaction for any step in which this bond is cleaved. libretexts.org

Parameter C-H Bond C-D Bond Impact on Reaction Rate
Relative Mass of Isotope ~1 amu~2 amuHeavier mass reduces vibrational frequency.
Zero-Point Energy HigherLowerGreater activation energy needed for C-D bond cleavage.
Bond Strength WeakerStrongerSlower cleavage of C-D bonds in rate-determining steps.
Typical KIE (kH/kD) -6-10Reaction involving C-H bond is 6-10 times faster.

Electronic and Steric Implications of Deuterium Substitution on Molecular Structure and Reactivity

While the KIE is the most dramatic consequence of deuteration, replacing hydrogen with deuterium also imparts subtle electronic and steric changes to the steroid structure. Although deuterium and hydrogen have identical electronic configurations and nuclear charge, the differences in their nuclear mass affect the properties of the covalent bonds they form.

Steric Effects: From a steric perspective, deuterium is marginally smaller than hydrogen. This is not due to a difference in the van der Waals radius in a static sense, but rather a consequence of the lower zero-point energy and reduced amplitude of vibration of the C-D bond. cchmc.org The deuterium atom effectively occupies less space, leading to a smaller molar volume. mdpi.com In the rigid and complex three-dimensional structure of a steroid like fludrocortisone (B194907), even such a minute change in atomic size could theoretically influence intramolecular and intermolecular interactions.

Property Hydrogen (¹H) Deuterium (²H) Implication for Molecular Structure
Bond Length (C-X) LongerShorter (~0.005 Å) mdpi.comMinor change in overall molecular geometry.
Molar Volume LargerSmaller mdpi.comDeuterated compounds are slightly more compact.
Polarizability HigherLower cchmc.orgSubtle changes in intermolecular dispersion forces.
Hydrophobicity HigherLower musechem.comMay slightly alter solubility and partitioning behavior.

Influence on Molecular Conformation and Receptor Binding Affinity: Theoretical Perspectives

Furthermore, the binding of a ligand to a receptor is a dynamic process involving the displacement of water molecules and the formation of multiple non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) within the receptor's binding pocket. nih.gov The lower polarizability and smaller effective volume of deuterium compared to hydrogen could minutely alter these van der Waals interactions. cchmc.org While the effect of a single deuterium substitution on binding affinity is expected to be very small and difficult to predict, the cumulative effect of multiple substitutions, as in Fludrocortisone-d5, might lead to a measurable, albeit likely modest, change in receptor binding affinity or residence time. Techniques such as hydrogen-deuterium exchange (HDX) combined with mass spectrometry are used to probe the conformational dynamics of protein-ligand interactions, highlighting the importance of these subtle forces in biological recognition. nih.gov

Deuterium as a Strategic Bioisostere for Hydrogen in Contemporary Drug Design

In modern medicinal chemistry, deuterium is considered a "classical bioisostere" of hydrogen. u-tokyo.ac.jp Bioisosteres are atoms or groups that can be interchanged without significantly altering the biologically relevant activity of a molecule, but which may confer advantageous changes to its physicochemical or pharmacokinetic properties. nih.gov The substitution of hydrogen with deuterium is arguably the most conservative bioisosteric replacement possible, as it induces minimal steric or electronic changes. nih.gov

The primary strategic application of deuteration in drug design is to improve a drug's metabolic profile. ingenza.comnih.gov By identifying the specific positions on a molecule that are most susceptible to metabolic breakdown (so-called "metabolic hotspots"), medicinal chemists can selectively replace the hydrogen atoms at these sites with deuterium. alfa-chemistry.com This "deuterium switch" can slow down the rate of metabolism via the kinetic isotope effect, leading to several potential therapeutic benefits: ingenza.com

Reduced Dosing: A longer half-life may allow for lower or less frequent dosing, which can improve patient compliance. nih.gov

Altered Metabolite Profile: Deuteration can reduce the formation of specific metabolites, which is particularly beneficial if a metabolite is associated with toxicity or off-target effects. juniperpublishers.com

This strategy has been successfully validated with the approval of deuterated drugs like deutetrabenazine, which demonstrated an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov For a potent steroid like fludrocortisone, selective deuteration in Fludrocortisone-d5 represents a rational strategy to potentially modulate its metabolism and enhance its therapeutic profile.

Conclusion and Future Perspectives in Deuterated Chemical Research

Future Potential for Novel Deuterated Compounds in Advancing Scientific Discovery

The future potential of deuterated compounds extends far beyond their role as analytical standards. The ability of deuterium (B1214612) substitution to modify metabolic pathways is a cornerstone of "deuterated drug" development, a field with considerable promise. clearsynthdiscovery.comnih.gov This strategy can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netacs.org

Key areas of future impact include:

Improved Pharmacokinetics: By slowing a drug's metabolism, deuteration can lead to a longer half-life, more stable plasma concentrations, and potentially a reduced dosing frequency. nih.gov This may also lower toxicity by reducing the formation of harmful metabolites. musechem.comnih.gov

Novel Drug Development: The focus in the pharmaceutical industry is shifting from the "deuterium switch" approach—developing deuterated versions of existing drugs—to applying deuteration in de novo drug discovery to create entirely new chemical entities with superior properties. uniupo.ituniupo.it The FDA approvals of deutetrabenazine and deucravacitinib (B606291) have validated this approach. uniupo.it

Intellectual Property and Market Growth: Deuterated versions of existing drugs can be patented as new chemical entities, offering a strategy for life cycle management of pharmaceuticals. clearsynthdiscovery.comnih.gov The global market for deuterated compounds is projected to grow significantly, driven by these applications in the pharmaceutical and biotechnology sectors. clearsynthdiscovery.comdataintelo.com

Advanced Research Tools: Deuterated compounds will remain indispensable tools for elucidating chemical reaction pathways, conducting tracer studies in metabolic research, and advancing diagnostic techniques that require high precision. researchgate.netdataintelo.com

Current Challenges and Promising Opportunities in Deuterated Steroid Research

The application of deuterium labeling to steroids, a class of structurally complex molecules, presents both unique challenges and significant opportunities.

Current Challenges:

Synthetic Complexity: The intricate, multi-ring structure of steroids makes site-selective deuteration a significant synthetic challenge. Achieving high isotopic purity without altering the core structure requires sophisticated, often multi-step, synthetic routes. nih.govresearchgate.net

High Costs: The synthesis of complex deuterated compounds, including steroids, can be expensive. The high cost of raw materials and the complexity of the enrichment and synthesis processes are limiting factors. bioscientia.demarketresearchcommunity.com

Unpredictable Metabolic Effects: While the kinetic isotope effect is the theoretical basis for deuteration, its biological manifestation can be unpredictable. "Metabolic switching" or "shunting" can occur, where the body compensates for a blocked metabolic pathway by utilizing an alternative one, which may not necessarily lead to an improved therapeutic profile. musechem.com

Regulatory Scrutiny: Deuterated drugs intended for therapeutic use face rigorous evaluation by regulatory bodies to ensure their safety and efficacy, which requires comprehensive preclinical and clinical investigation. zionmarketresearch.com

Promising Opportunities:

Enhancing Steroid Therapeutics: There is a substantial opportunity to apply deuteration to existing steroid drugs to improve their pharmacokinetic and toxicological properties. This could lead to safer and more effective treatments for a range of conditions. nih.govuniupo.it

Development of Novel Steroid-Based Drugs: Deuteration can be used as a medicinal chemistry tool in the discovery of new steroid-based therapies, potentially unlocking treatments with novel mechanisms or improved therapeutic windows. dataintelo.com

Advanced Metabolic Research: Deuterated steroids, like Fludrocortisone-d5, are crucial for advancing our understanding of steroid metabolism. They serve as ideal internal standards for mass spectrometry-based studies, enabling precise quantification of hormones and their metabolites in complex biological matrices. nih.govnih.gov

Streamlined Drug Development: The "deuterium switch" model offers a potentially faster and less costly development pathway for new steroid therapies, as it can leverage the extensive clinical knowledge already available for the non-deuterated parent compounds. nih.gov

Q & A

Q. What is the primary role of Fludrocortisone-d5 (Major) in mineralocorticoid receptor (MR) studies, and how does its deuterium labeling enhance experimental validity?

Fludrocortisone-d5 is a deuterium-labeled analog of fludrocortisone, used to investigate MR activation mechanisms, sodium homeostasis, and blood pressure regulation. The deuterium substitution at key positions improves traceability in pharmacokinetic studies (e.g., mass spectrometry) by reducing metabolic interference, enabling precise quantification of drug distribution and receptor binding kinetics . Researchers should validate isotopic purity (>98%) via LC/MS or NMR to ensure minimal unlabeled compound interference, as per analytical standards .

Q. How should researchers validate the purity and stability of Fludrocortisone-d5 (Major) in longitudinal in vitro studies?

Analytical validation requires a multi-method approach:

  • HPLC : Assess retention time consistency and peak symmetry.
  • LC/MS : Confirm molecular ion peaks (e.g., m/z shifts due to deuterium) and isotopic distribution patterns.
  • Stability testing : Store samples at -80°C to prevent deuterium-hydrogen exchange, with periodic reanalysis under controlled conditions (pH, temperature) .

Q. What are the critical parameters for integrating Fludrocortisone-d5 into cell-based assays studying MR signaling pathways?

Key considerations include:

  • Dose-response curves : Compare Fludrocortisone-d5 with unlabeled fludrocortisone to identify isotopic effects on receptor affinity.
  • Control groups : Use deuterium-free solvents to avoid confounding isotopic interactions.
  • Endpoint validation : Measure MR target genes (e.g., SGK1, ENaC) via qPCR or Western blot, ensuring statistical power with ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for Fludrocortisone-d5 across species?

Discrepancies often arise from interspecies metabolic differences or deuterium isotope effects. To address this:

  • Conduct systematic reviews to isolate variables (e.g., dosing regimens, assay sensitivity).
  • Perform cross-species LC/MS profiling to compare metabolite half-lives and MR binding affinities.
  • Apply mixed-effects models to account for variability in tissue-specific clearance rates .

Q. What experimental designs are optimal for assessing Fludrocortisone-d5's tissue-specific MR activation in hypertensive models?

Advanced protocols include:

  • Isotopic tracing : Co-administer Fludrocortisone-d5 with unlabeled ligand in rodent models, followed by MALDI-TOF imaging to map renal vs. vascular MR engagement.
  • Knockdown controls : Use MR-null mutants to confirm specificity of observed effects.
  • Time-series RNA-seq : Identify transient transcriptional responses, adjusting for batch effects and normalizing to housekeeping genes .

Q. How can researchers address limitations in detecting low-abundance Fludrocortisone-d5 metabolites in human plasma?

  • Sample preparation : Use solid-phase extraction (SPE) with deuterated internal standards to improve recovery rates.
  • High-resolution MS : Employ Orbitrap or Q-TOF platforms for sub-ppm mass accuracy.
  • Data-independent acquisition (DIA) : Combine with spectral libraries to deconvolute co-eluting metabolites .

Q. What strategies mitigate deuterium-related artifacts in Fludrocortisone-d5 in vivo studies?

  • Control experiments : Compare results with non-deuterated analogs to isolate isotopic effects.
  • Kinetic isotope effect (KIE) analysis : Quantify rate differences in metabolic pathways (e.g., CYP3A4-mediated oxidation).
  • Computational modeling : Predict deuterium’s impact on bond dissociation energies using DFT simulations .

Methodological Best Practices

  • Data presentation : Avoid duplicating results in text and tables; highlight key trends in figures (e.g., dose-response curves) with error bars indicating SEM .
  • Ethical reporting : Disclose deuterium’s potential metabolic impacts in animal/human studies, aligning with ICMJE authorship criteria .
  • Literature review : Use frameworks like PICO to structure research questions, ensuring alignment with gaps in MR signaling or isotopic tracer applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.